1H-Benzimidazol-2-amine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-2-amine, hydrochloride is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is known for its diverse biological activities and is widely used in various fields, including medicinal chemistry and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazol-2-amine, hydrochloride typically involves the condensation of 1,2-benzenediamine with aldehydes. This method is efficient and straightforward, producing benzimidazole derivatives in good yields . Another method involves the reaction of 2(3H)-benzimidazolones with amines, mediated by 2-nitropyridine and triflic anhydride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Benzimidazol-2-amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid, while reduction can yield benzimidazole-2-amine .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-2-amine, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is employed in the production of dyes, pigments, and corrosion inhibitors.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazol-2-amine, hydrochloride can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12, this compound has distinct biological functions.
N-(1H-Benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines: These derivatives exhibit anti-HIV-1 activity as CXCR4 antagonists.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound in various research and industrial applications .
Eigenschaften
70665-64-4 | |
Molekularformel |
C7H8ClN3 |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H3,8,9,10);1H |
InChI-Schlüssel |
BAOPSOTUQUEQHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.